![molecular formula C3H5FO3 B12114562 Propanoic acid, 3-fluoro-2-hydroxy-, (R)- CAS No. 3130-92-5](/img/structure/B12114562.png)
Propanoic acid, 3-fluoro-2-hydroxy-, (R)-
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Overview
Description
Propanoic acid, 3-fluoro-2-hydroxy-, ®- is an organic compound with the molecular formula C3H5FO3 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-fluoro-2-hydroxy-, ®- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically takes place under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of catalytic processes to achieve high yields and purity. The choice of catalysts, solvents, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-fluoro-2-hydroxy-, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoropyruvic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-fluoro-2-hydroxypropanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoropyruvic acid
Reduction: 3-Fluoro-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1.1 Therapeutic Intermediates
(R)-3-fluoro-2-hydroxypropanoic acid serves as an important intermediate in the synthesis of therapeutic compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of bioactive molecules. For instance, it is utilized in the preparation of amides and other derivatives that exhibit pharmacological activity. A notable example is its use in synthesizing (S)-3,3,3-trifluor-2-hydroxy-2-methylpropionic acid, which is a precursor for several therapeutic agents .
1.2 Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives of propanoic acid, 3-fluoro-2-hydroxy-, (R)-. Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this acid were tested for their efficacy against bacteria and fungi, demonstrating promising results that warrant further exploration for potential therapeutic applications .
Organic Synthesis
2.1 Chiral Synthesis
The chirality of (R)-3-fluoro-2-hydroxypropanoic acid makes it a valuable building block in asymmetric synthesis. Its ability to induce chirality in subsequent reactions is exploited in the synthesis of enantiomerically pure compounds. This property is particularly beneficial in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their stereochemistry.
Table 1: Summary of Synthetic Routes Involving (R)-3-fluoro-2-hydroxypropanoic Acid
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Amide Formation | Therapeutic Amide | 75-90 | |
Antimicrobial Derivatives | Antimicrobial Compounds | 60-85 | |
Chiral Synthesis | Enantiomerically Pure Compounds | 70-95 |
Case Studies
3.1 Case Study on Antimicrobial Derivatives
A recent study focused on synthesizing various derivatives of (R)-3-fluoro-2-hydroxypropanoic acid to evaluate their antimicrobial properties. The research involved modifying the side chains and testing the resulting compounds against common bacterial strains. The study found that certain modifications significantly enhanced antimicrobial activity, indicating potential for development into new antibiotics .
3.2 Case Study on Chiral Synthesis
Another investigation highlighted the use of (R)-3-fluoro-2-hydroxypropanoic acid in a multi-step synthesis aimed at producing chiral amino acids. The study detailed the reaction conditions and yields achieved through different synthetic pathways, demonstrating the compound's versatility as a chiral pool .
Mechanism of Action
The mechanism by which propanoic acid, 3-fluoro-2-hydroxy-, ®- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-, ®-: Similar structure but lacks the fluorine atom.
3-Fluoropropanoic acid: Similar structure but lacks the hydroxyl group.
2-Fluoro-2-hydroxypropanoic acid: Similar structure but the fluorine atom is positioned differently.
Uniqueness
Propanoic acid, 3-fluoro-2-hydroxy-, ®- is unique due to the specific arrangement of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the propanoic acid backbone imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Propanoic acid, 3-fluoro-2-hydroxy-, (R)-, also known by its chemical formula C3H5FO3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
-
Anti-inflammatory Activity :
- The introduction of a fluorine atom in the structure of propanoic acid derivatives has been shown to alter their anti-inflammatory properties. Specifically, compounds similar to propanoic acid, 3-fluoro-2-hydroxy-, (R)- exhibit a decrease in cyclooxygenase (COX) inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This alteration allows for a more favorable pharmacokinetic profile while retaining the ability to inhibit chemotaxis of neutrophils induced by chemokines such as CXCL8 and GRO-α .
- Mechanism of Action :
In Vitro Studies
- A study evaluated the effectiveness of various fluorinated propanoic acid derivatives in inhibiting the chemotaxis of polymorphonuclear leukocytes (PMNs). The results indicated that while the fluorinated compounds maintained their ability to inhibit PMN migration, they did so with reduced COX-related anti-inflammatory activity. This suggests that these compounds could be utilized in therapeutic settings where inflammation needs to be controlled without the adverse effects linked to traditional NSAIDs .
Pharmacokinetics
- The pharmacokinetic profile of propanoic acid, 3-fluoro-2-hydroxy-, (R)- was assessed through various parameters such as half-life and volume of distribution (Vd). The introduction of fluorine was found to enhance these parameters, indicating a longer duration of action and improved systemic availability compared to non-fluorinated counterparts .
Data Tables
Parameter | Fluorinated Compound | Non-Fluorinated Compound |
---|---|---|
Half-life (t1/2) | Increased | Decreased |
Volume of Distribution (Vd) | Increased | Decreased |
Neutrophil Chemotaxis Inhibition (%) | 75% | 90% |
Properties
CAS No. |
3130-92-5 |
---|---|
Molecular Formula |
C3H5FO3 |
Molecular Weight |
108.07 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
UYIAUFVPRSSBGY-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)F |
Canonical SMILES |
C(C(C(=O)O)O)F |
Origin of Product |
United States |
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